2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a piperazine ring substituted with a thiophen-3-ylmethyl group and a diphenyl ethanone moiety
Mechanism of Action
Target of Action
The primary target of 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride, also known as TASP-038 or DPP-IV inhibitor
Mode of Action
. This suggests that the compound may interact with its targets to modulate their function, leading to its biological effects.
Biochemical Pathways
. These actions suggest that the compound may affect pathways related to cell viability and apoptosis.
Pharmacokinetics
. This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
. This suggests that the compound may have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the diphenyl ethanone moiety under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-1-(4-methylpiperazin-1-yl)ethanone hydrochloride
- 2,2-Diphenyl-1-(4-(thiophen-2-ylmethyl)piperazin-1-yl)ethanone hydrochloride
Uniqueness
2,2-Diphenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethanone hydrochloride is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS.ClH/c26-23(25-14-12-24(13-15-25)17-19-11-16-27-18-19)22(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-11,16,18,22H,12-15,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTGEZXWEOXAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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